6-[(6-Hydroxynaphthalene-2-sulfonyl)amino]hexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(6-Hydroxynaphthalene-2-sulfonyl)amino]hexanoic acid is an organic compound that features a naphthalene ring substituted with a hydroxyl group and a sulfonyl group, which is further linked to a hexanoic acid chain through an amine bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(6-Hydroxynaphthalene-2-sulfonyl)amino]hexanoic acid typically involves the following steps:
Sulfonation of Naphthalene: Naphthalene is sulfonated using sulfuric acid to produce 6-hydroxynaphthalene-2-sulfonic acid.
Formation of Amide Bond: The sulfonyl group of 6-hydroxynaphthalene-2-sulfonic acid is activated, often using reagents like thionyl chloride, to form a sulfonyl chloride intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized conditions for higher yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
6-[(6-Hydroxynaphthalene-2-sulfonyl)amino]hexanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 6-[(6-Ketonaphthalene-2-sulfonyl)amino]hexanoic acid.
Reduction: Formation of 6-[(6-Sulfidenaphthalene-2-sulfonyl)amino]hexanoic acid.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
6-[(6-Hydroxynaphthalene-2-sulfonyl)amino]hexanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 6-[(6-Hydroxynaphthalene-2-sulfonyl)amino]hexanoic acid involves its interaction with specific molecular targets. The hydroxyl and sulfonyl groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The amide bond provides stability and specificity in binding to these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Hydroxynaphthalene-2-sulfonic acid: Shares the naphthalene ring and sulfonyl group but lacks the hexanoic acid chain.
6-Aminonaphthalene-2-sulfonic acid: Similar structure but with an amino group instead of a hydroxyl group.
2,6-Dihydroxynaphthalene: Contains two hydroxyl groups on the naphthalene ring but lacks the sulfonyl and hexanoic acid groups.
Uniqueness
6-[(6-Hydroxynaphthalene-2-sulfonyl)amino]hexanoic acid is unique due to the combination of its functional groups and the hexanoic acid chain, which provides distinct chemical and biological properties compared to its similar compounds.
Eigenschaften
CAS-Nummer |
150952-54-8 |
---|---|
Molekularformel |
C16H19NO5S |
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
6-[(6-hydroxynaphthalen-2-yl)sulfonylamino]hexanoic acid |
InChI |
InChI=1S/C16H19NO5S/c18-14-7-5-13-11-15(8-6-12(13)10-14)23(21,22)17-9-3-1-2-4-16(19)20/h5-8,10-11,17-18H,1-4,9H2,(H,19,20) |
InChI-Schlüssel |
LZYKDSZPZZYGEQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)NCCCCCC(=O)O)C=C1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.